N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide
Description
N-((1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a benzothiazole core linked via a carboxamide group to a 1,2,3-triazole ring substituted with a pyridin-3-yl moiety. This hybrid structure combines pharmacophoric elements from benzothiazole (known for kinase inhibition and antioxidant activity) and 1,2,3-triazole (valued for metabolic stability and hydrogen-bonding capacity) .
Properties
IUPAC Name |
N-[(1-pyridin-3-yltriazol-4-yl)methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6OS/c23-15(16-19-13-5-1-2-6-14(13)24-16)18-8-11-10-22(21-20-11)12-4-3-7-17-9-12/h1-7,9-10H,8H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMZJJNPOAZEOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,3-benzothiazole-2-carboxamide, is a heterocyclic compound that contains a triazole and a thiazole ring. Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities. Thiazoles are found in many potent biologically active compounds. .
Mode of Action
Triazole compounds are known for their ability to bind with various enzymes and receptors in the biological system. Similarly, thiazoles have been found in many biologically active compounds, suggesting a broad spectrum of potential interactions.
Biochemical Pathways
Triazoles and thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities.
Biological Activity
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique combination of a triazole ring, pyridine moiety, and benzo[d]thiazole core. This structural diversity contributes to its biological activity.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H16N6O |
| Molecular Weight | 308.34 g/mol |
| CAS Number | 2034494-80-7 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, derivatives with similar structural motifs have shown efficacy against Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are critical targets in antibiotic development .
Antitumor Activity
Studies have demonstrated that thiazole-containing compounds often possess anticancer properties. For example, thiazole derivatives have been linked to apoptosis induction in cancer cells. The presence of specific substituents on the thiazole ring enhances cytotoxicity against cancer cell lines . The structure–activity relationship (SAR) suggests that modifications at the phenyl ring can significantly impact the anticancer activity of these compounds.
Enzyme Inhibition
The compound is proposed to act as an enzyme inhibitor by binding to active sites on target enzymes. This interaction can block substrate access and disrupt metabolic pathways. Enzymatic studies have shown that similar triazole derivatives effectively inhibit various enzymes involved in disease processes .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound binds to the active sites of enzymes, preventing their function.
- Receptor Modulation : It may interact with cell surface receptors, influencing signal transduction pathways.
- DNA Intercalation : The compound could intercalate into DNA strands, disrupting replication and transcription processes.
Case Studies and Research Findings
Several studies have focused on the synthesis and characterization of triazole derivatives for medicinal applications:
- Antimicrobial Studies : A study demonstrated that triazole derivatives exhibited broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
- Cytotoxicity Assays : In vitro assays indicated that certain derivatives showed IC50 values comparable to established chemotherapeutic agents like doxorubicin .
- Structure–Activity Relationship (SAR) : Detailed SAR analyses revealed that specific functional groups on the thiazole and triazole rings enhance biological activity, guiding future drug design efforts .
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Synthetic Efficiency : Triazole formation via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is common, but yields vary significantly (34–84%) depending on substituent steric and electronic effects .
- The pyridin-3-yl group in the target compound may enhance blood-brain barrier penetration, relevant to neurodegenerative disease targeting.
- Physical Properties : Higher molecular weight analogs (e.g., Compound A) display elevated melting points, suggesting strong intermolecular interactions, whereas tert-butyl derivatives (Compound C) lack sulfur-based crystallinity .
Q & A
Q. Characterization Methods :
- NMR : 1H and 13C NMR confirm regioselectivity (e.g., triazole substitution pattern) and amide bond formation .
- Mass Spectrometry : High-resolution MS (e.g., m/z 410.0921 for C17H14N6OS) verifies molecular weight .
How can researchers resolve contradictions in spectral data during structural elucidation?
Advanced Research Focus
Discrepancies in NMR or MS data often arise from:
- Tautomerism : The pyridinyl-triazole moiety may exhibit tautomeric shifts, requiring variable-temperature NMR or 2D experiments (e.g., HSQC, HMBC) to assign signals .
- Impurity Artifacts : Trace solvents (e.g., DMF) or byproducts from incomplete coupling can skew results. Repetitive purification and LC-MS/MS analysis are recommended .
- Stereochemical Ambiguity : Chiral centers, if present, require chiral HPLC or X-ray crystallography for resolution, as demonstrated in related thiazole-peptidomimetics .
What methodologies are employed to evaluate the compound’s biological activity, and how are false positives mitigated?
Q. Advanced Research Focus
- Enzyme Assays : For kinase or protease inhibition, use time-resolved fluorescence or radiometric assays with ATP-competitive controls to rule out nonspecific binding .
- Cellular Models : Prioritize 3D spheroid or patient-derived xenograft (PDX) models over monolayer cultures to mimic physiological conditions. Include cytotoxicity counterscreens (e.g., MTT assay) .
- False-Positive Controls : Add reducing agents (e.g., DTT) to eliminate redox cycling artifacts and use orthogonal assays (e.g., SPR vs. biochemical) .
How do reaction conditions (solvent, catalyst) impact the yield of the triazole-thiazole hybrid?
Q. Basic Research Focus
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance CuAAC reaction rates but may reduce regioselectivity. Ethanol-water mixtures balance solubility and regiocontrol .
- Catalyst Optimization : Cu(I) sources (e.g., CuI) with ligands like TBTA improve yield (e.g., 39–72% in ). Avoid Cu(II) to prevent oxidative byproducts .
- Temperature : Reflux (80–100°C) accelerates cyclization but risks decomposition. Microwave-assisted synthesis can reduce reaction time .
What computational tools are recommended for predicting binding modes with biological targets?
Q. Advanced Research Focus
- Docking Software : AutoDock Vina or Schrödinger Glide for preliminary screening. Validate with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability .
- Quantum Mechanics : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity or target interactions .
- Machine Learning : Platforms like AlphaFold2 or Chemprop predict off-target effects or ADMET properties early in development .
How can researchers address low solubility in pharmacological assays?
Q. Advanced Research Focus
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation to enhance aqueous solubility .
- Co-solvent Systems : Use DMSO-water gradients (<0.1% DMSO) or cyclodextrin inclusion complexes to maintain bioactivity without precipitation .
- Nanoparticle Formulation : Encapsulate in PLGA or liposomal carriers for sustained release, as shown for analogous thiadiazole derivatives .
What strategies validate the compound’s stability under physiological conditions?
Q. Basic Research Focus
- pH Stability : Incubate in simulated gastric fluid (pH 2) and plasma (pH 7.4) for 24–72 hours. Monitor degradation via LC-MS .
- Thermal Stability : DSC/TGA analysis identifies decomposition thresholds (e.g., >150°C in ). Store at −80°C in amber vials to prevent photodegradation .
How are stereochemical outcomes controlled during asymmetric synthesis of related analogs?
Q. Advanced Research Focus
- Chiral Catalysts : Use Ru- or Ir-based complexes for enantioselective hydrogenation of ketone intermediates .
- Dynamic Resolution : Enzymatic resolution (e.g., lipases) separates diastereomers in multi-step sequences, as applied to thiazole-carboxamides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
